Methyl 4-phenylthiazole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-phenyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)10-12-9(7-15-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKMHNVAJGQKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Phenylthiazole 2 Carboxylate and Analogues
Classical and Contemporary Synthetic Routes to 4-Phenylthiazole-2-carboxylates
The synthesis of 4-phenylthiazole-2-carboxylates is built upon a foundation of established reactions, which have been adapted and expanded upon by contemporary methods to improve efficiency, yield, and substrate scope.
Hantzsch Thiazole (B1198619) Synthesis Modifications for Carboxylate Derivatives
The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely utilized method for constructing the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comorganic-chemistry.org
To produce specific derivatives such as methyl 4-phenylthiazole-2-carboxylate, modifications to the starting materials are necessary. A direct and effective route involves the reaction of a thioamide with an α-ketoester derivative. For instance, the synthesis of methyl 2-phenylthiazole-4-carboxylate is achieved by reacting thiobenzamide (B147508) with methyl bromopyruvate. chemicalbook.com In this process, a solution of thiobenzamide in a solvent like tetrahydrofuran (B95107) (THF) is treated with methyl bromopyruvate and heated under reflux for several hours, resulting in the target ester with good yields. chemicalbook.com
Another variation involves the reaction of ethyl 2-chloro-3-oxobutanoate with a carbothioamide, such as pyridine-4-carbothioamide, to yield the corresponding ethyl thiazole-5-carboxylate. farmaciajournal.com This highlights the versatility of the Hantzsch synthesis in accommodating different ester groups and aromatic systems. The reaction conditions can also be manipulated to influence the outcome; for example, conducting the synthesis in an acidic medium can alter the regioselectivity of the final product. rsc.org The development of one-pot, multi-component versions of the Hantzsch synthesis further enhances its efficiency. researchgate.netmdpi.com
Table 1: Examples of Hantzsch Synthesis for Thiazole Carboxylate Derivatives
| Thioamide | α-Halo Ester/Ketone | Product | Reference |
|---|---|---|---|
| Thiobenzamide | Methyl bromopyruvate | Methyl 2-phenylthiazole-4-carboxylate | chemicalbook.com |
| Pyridine-4-carbothioamide | Ethyl 2-chloro-3-oxobutanoate | Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate | farmaciajournal.com |
| Thiourea (B124793) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Substituted Hantzsch thiazole derivatives | mdpi.com |
Multicomponent Reaction Strategies for Thiazole Ring Formation
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex heterocyclic systems like thiazoles from three or more starting materials in a single synthetic operation. nih.goviau.ir These strategies are advantageous from a green chemistry perspective, as they often reduce the number of synthetic steps, minimize waste generation, and simplify purification procedures. iau.ir
A variety of MCRs have been developed for thiazole synthesis. One such strategy involves the one-pot reaction of an isothiocyanate, tetramethyl thiourea, and ethyl bromopyruvate, which yields 1,3-thiazole derivatives in good yields. iau.ir Another innovative approach describes a metal- and additive-free, one-pot, three-component reaction between an arylglyoxal, a thiobenzamide, and lawsone (2-hydroxy-1,4-naphthoquinone) in acetic acid to produce fully substituted lawsone-thiazole hybrids. acs.org
Furthermore, chemoenzymatic MCRs have been explored. For example, the use of trypsin from porcine pancreas as a biocatalyst has been shown to effectively promote the one-pot synthesis of thiazole derivatives from secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) under mild conditions, achieving yields up to 94%. nih.gov
Table 2: Overview of Multicomponent Reactions for Thiazole Synthesis
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Arylglyoxals, Thiobenzamides, Lawsone | Acetic Acid | Lawsone–1,3-thiazole hybrids | acs.org |
| Isothiocyanates, Tetramethyl thiourea, Ethyl bromopyruvate | Water (solvent) | 1,3-Thiazole derivatives | iau.ir |
| Aryl glyoxal, Aryl thioamide, Pyrazolones | Hexafluoroisopropanol (HFIP) | Pyrazole-linked thiazoles | acs.org |
| Secondary amines, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate | Trypsin (biocatalyst) | Thiazole derivatives | nih.gov |
Transition Metal-Catalyzed Coupling Reactions for Phenylthiazole Systems (e.g., Suzuki Cross-Coupling)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org It is particularly valuable for the synthesis of biaryl compounds, including phenylthiazole systems. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide. wikipedia.org
This methodology offers significant advantages, including mild reaction conditions, high functional group tolerance, and the use of commercially available and less toxic boronic acids. wikipedia.org In the context of phenylthiazole synthesis, a pre-formed thiazole halide can be coupled with phenylboronic acid, or conversely, a phenyl halide can be coupled with a thiazole-boronic acid derivative.
The efficacy of the Suzuki reaction is highly dependent on the choice of catalyst system, which includes the palladium source and the ligand. Ligands such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity. wikipedia.orgresearchgate.netnih.gov The reaction is versatile in its solvent choice, with the ability to be performed in organic solvents, aqueous systems, or even biphasic conditions, which adds to its practicality and environmental friendliness. wikipedia.org The Suzuki-Miyaura coupling has been successfully applied to the synthesis of complex, unprotected nitrogen-rich heterocycles, demonstrating its broad applicability. nih.gov
Green Chemistry Approaches in 4-Phenylthiazole-2-carboxylate Synthesis
In line with the principles of green chemistry, synthetic methodologies that reduce energy consumption, minimize waste, and utilize safer solvents are increasingly being developed for the synthesis of thiazole derivatives.
Microwave-Assisted Synthesis Protocols for Thiazole Derivatives
Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. ingentaconnect.com By utilizing microwave irradiation instead of conventional heating, reaction times can often be dramatically reduced from hours to minutes, frequently leading to improved product yields and purity. nih.govresearchgate.net
This technique has been effectively applied to the Hantzsch thiazole synthesis. For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with various thioureas under microwave heating produced the corresponding aminothiazole derivatives in significantly higher yields and much shorter reaction times (e.g., 8 minutes) compared to conventional refluxing (8 hours). nih.gov Similarly, the iodine-mediated condensation of ketones with thiourea under microwave irradiation has been shown to substantially enhance reaction rates and yields. researchgate.net The synthesis of 2-amino-4-phenylthiazole (B127512) from acetophenone, thiourea, and iodine can be completed in minutes with high yield using this method. researchgate.netresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 hours, Lower yields | 8 minutes, Higher yields (e.g., 85%) | nih.gov |
| Condensation of acetophenone, thiourea, and bromine | 12 hours, 45-65% | Few minutes, 70-92% | researchgate.net |
| Synthesis of 2-amino thiazole derivatives | 2 days (conventional heating) | 3 + 2 minutes | researchgate.net |
Ultrasound-Mediated Synthesis Techniques
Ultrasound irradiation provides another non-conventional energy source for promoting chemical reactions, a field known as sonochemistry. The physical phenomenon of acoustic cavitation enhances mass transfer and increases reaction rates, often under milder conditions than traditional methods. wisdomlib.orgresearchgate.net
The application of ultrasound has proven beneficial for the synthesis of thiazole derivatives, offering advantages such as rapid reaction times, high yields, and mild operating conditions. nih.govmdpi.comacs.org For instance, the synthesis of novel thiazoles using a recyclable chitosan-based hydrogel as a biocatalyst under ultrasonic irradiation was achieved with high efficiency. nih.govmdpi.comacs.org This eco-friendly approach not only accelerates the reaction but also facilitates the reuse of the catalyst. Studies have shown that ultrasound-mediated synthesis can lead to impressive yields (94-98%) within very short reaction times (5-10 minutes). researchgate.net The use of ultrasound aligns well with green chemistry principles by reducing energy consumption and often allowing for the use of more environmentally benign solvents, including water. wisdomlib.org
Solvent-Free and Recyclable Catalytic Systems
In the drive towards greener chemical processes, solvent-free reaction conditions and the use of recyclable catalysts have gained significant traction. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. For instance, the synthesis of 2-amino-4-arylthiazoles has been efficiently achieved through a one-pot, solvent-free reaction of p-substituted acetophenones with thiourea and iodine under microwave irradiation. researchgate.net This approach eliminates the need for conventional, often hazardous, solvents and offers a rapid route to thiazole derivatives.
The development of heterogeneous and recyclable catalysts is another key aspect of green chemistry. Copper silicate (B1173343) has been demonstrated as an effective and reusable catalyst for the synthesis of 4-substituted 2-aminothiazoles from phenacyl bromides and thiourea in ethanol. nanobioletters.com The catalyst can be easily recovered by filtration and reused multiple times with only a marginal decrease in product yield, making the process more economical and sustainable. nanobioletters.com Similarly, silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under both conventional heating and ultrasonic irradiation. bepls.com
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| p-Substituted acetophenones, Thiourea, Iodine | Microwave, Solvent-free | 2-Amino-4-arylthiazoles | Not Specified | researchgate.net |
| Substituted Phenacyl bromides, Thiourea | Copper silicate, Ethanol, Reflux | 4-Substituted 2-aminothiazoles | 84-93 | nanobioletters.com |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90 | bepls.com |
Aqueous Media and Alternative Green Solvent Applications
Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for organic synthesis. The synthesis of 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)-methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid has been successfully carried out in an aqueous medium. zsmu.edu.ua Furthermore, the reaction of 2-amino-4-methylthiazole (B167648) can be conducted in water as a diluent to control the exothermic nature of the reaction. mdpi.com
Polyethylene glycol (PEG) and its aqueous solutions have also emerged as effective and environmentally friendly solvent systems. A simple, catalyst-free, and efficient method for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been developed using PEG-400 as the reaction medium. bepls.com This protocol is noted for its simplicity, rapid reaction times, and excellent yields. bepls.com
| Reactants | Solvent/Conditions | Product | Yield (%) | Reference |
| 4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol, Sodium monochloroacetate | Water | 2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid | Not Specified | zsmu.edu.ua |
| Thiourea, Chloroacetone | Water | 2-Amino-4-methylthiazole | 70-75 | mdpi.com |
| α-Diazoketones, Thiourea | PEG-400, 100 °C | 2-Aminothiazoles | 87-96 | bepls.com |
Synthetic Strategies for Functionalization and Derivatization of this compound
The strategic functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and exploring its potential in various applications. Derivatization can be achieved at the carboxylate moiety, the thiazole ring, and the phenyl ring.
Esterification and Transesterification Reactions at the Carboxylate Moiety
The ester group at the C-2 position of the thiazole ring is a key handle for further synthetic transformations. Standard esterification procedures, such as the Fischer-Speier esterification, can be employed to synthesize various esters from the corresponding carboxylic acid. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Transesterification, the conversion of one ester to another, is another valuable tool. masterorganicchemistry.comorganic-chemistry.org This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols, with microwave irradiation significantly reducing reaction times. organic-chemistry.org
| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
| Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄), Heat | Ester | Varies | masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com |
| Carboxylic Ester, Alcohol | Sc(OTf)₃, Microwave | Transesterified Ester | High | organic-chemistry.org |
Modifications and Substitutions at the Thiazole Ring Positions (C-2, C-4, C-5)
The thiazole ring itself offers multiple sites for functionalization, allowing for the introduction of a wide range of substituents.
C-2 Position: Direct C-H arylation at the C-2 position of thiazoles can be achieved using palladium/copper catalyst systems with aryl iodides. researchgate.net This method provides a direct route to 2-arylthiazole derivatives. Furthermore, 2-aminothiazole (B372263) derivatives serve as versatile precursors for a variety of modifications at the C-2 position, including acylation and the formation of urea (B33335) and thiourea derivatives. nih.gov
C-4 Position: The phenyl group at the C-4 position is a defining feature of the target molecule. Modifications to this position often involve starting from different α-haloketones in the Hantzsch synthesis. For instance, using substituted phenacyl bromides allows for the introduction of various groups on the phenyl ring. nanobioletters.com
C-5 Position: The C-5 position of the thiazole ring can also be functionalized. For example, 2-amino-4-phenylthiazole can undergo reactions at the C-5 position, although it is often less reactive than the amino group at C-2. scirp.org
| Position | Reaction Type | Reagents/Conditions | Product | Reference |
| C-2 | C-H Arylation | Aryl iodide, Pd/Cu catalyst, TBAF | 2-Arylthiazole | researchgate.net |
| C-2 | Acylation of 2-aminothiazole | Acyl chloride, Pyridine | 2-Acylaminothiazole | nih.gov |
| C-4 | Hantzsch Synthesis Variation | Substituted phenacyl bromide, Thiourea | 4-(Substituted-phenyl)thiazole | nanobioletters.com |
| C-5 | Electrophilic Substitution | Varies | 5-Substituted thiazole | organic-chemistry.org |
Substitutions on the Phenyl Ring and Their Impact on Synthesis
The electronic nature of substituents on the phenyl ring at the C-4 position can significantly influence the course and efficiency of synthetic transformations. For instance, in the synthesis of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, substitutions on the phenyl ring have been shown to impact their biological activity. nih.gov The synthesis of these analogs is typically achieved by starting with appropriately substituted benzothioamides or phenacyl bromides in the Hantzsch synthesis. The presence of electron-donating or electron-withdrawing groups can affect the reactivity of the starting materials and the properties of the final products. For example, the palladium-catalyzed C-H arylation of 2-arylbenzothiazoles has shown that aryl iodides with electron-donating or neutral groups give better results than those with strong electron-withdrawing groups. nih.gov
| Reaction Type | Substituent Effect | Observation | Reference |
| C-H Arylation of 2-arylbenzothiazoles | Electron-donating/neutral groups on aryl iodide | Higher yields | nih.gov |
| C-H Arylation of 2-arylbenzothiazoles | Strong electron-withdrawing groups on aryl iodide | No desired product observed | nih.gov |
Introduction of Hybrid Thiazole Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with enhanced or novel biological activities. The this compound scaffold is an excellent platform for creating such hybrid molecules.
Thiazole-Coumarin Hybrids: Coumarins are a well-known class of compounds with a broad range of biological activities. Hybrid molecules incorporating both thiazole and coumarin (B35378) moieties have been synthesized and evaluated for various therapeutic applications, including as carbonic anhydrase inhibitors and antibacterial agents. nih.govmdpi.comrsc.orgrsc.orgnih.gov The synthesis often involves linking a functionalized thiazole with a coumarin precursor.
Thiazole-Pyrazole/Pyrazoline Hybrids: Pyrazole (B372694) and pyrazoline heterocycles are also important pharmacophores. The conjugation of thiazole with pyrazole or pyrazoline fragments has led to the development of hybrid compounds with potent anticancer and antimicrobial activities. acs.orgekb.egnih.govresearchgate.net These are often synthesized through multi-step sequences involving the construction of one heterocycle followed by its linkage to the other.
Thiazole-Triazole Hybrids: Triazoles are another class of nitrogen-containing heterocycles that are frequently incorporated into hybrid structures. Thiazole-triazole hybrids have been synthesized and shown to possess significant antimicrobial and antibiofilm activities. nih.govresearchgate.net The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for creating such hybrids. researchgate.net
| Hybrid Type | Synthetic Approach | Potential Application | Reference |
| Thiazole-Coumarin | Linkage of functionalized thiazole and coumarin precursors | Carbonic anhydrase inhibitors, Antibacterial agents | nih.govmdpi.comrsc.orgrsc.orgnih.gov |
| Thiazole-Pyrazole | Multi-step synthesis and linkage | Anticancer, Antimicrobial agents | acs.orgekb.egnih.govresearchgate.net |
| Thiazole-Triazole | Copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry") | Antimicrobial, Antibiofilm agents | nih.govresearchgate.net |
Advanced Spectroscopic and Structural Characterization of Methyl 4 Phenylthiazole 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.
The ¹H NMR spectrum of Methyl 4-phenylthiazole-2-carboxylate provides distinct signals corresponding to each unique proton environment in the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is characterized by signals from the methyl ester group, the lone proton on the thiazole (B1198619) ring, and the protons of the phenyl substituent.
The protons of the phenyl group typically appear as a complex multiplet in the aromatic region, approximately between δ 7.40 and 8.00 ppm. The specific chemical shifts and coupling patterns depend on the substitution, but generally, the ortho-protons (adjacent to the thiazole ring) are expected to be the most deshielded. The single proton at the 5-position of the thiazole ring is anticipated to resonate as a sharp singlet further downfield, a characteristic feature for such heterocyclic systems. For a related isomer, ethyl 2-phenylthiazole-4-carboxylate, the thiazole proton appears as a singlet at δ 8.14 ppm. chemicalbook.com The methyl ester protons are consistently observed as a singlet at approximately δ 3.90 ppm, a typical value for a methyl ester attached to an aromatic system. rsc.org
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Thiazole-H5 | ~8.15 | Singlet (s) |
| Phenyl-H (ortho) | ~7.90 - 8.00 | Multiplet (m) |
| Phenyl-H (meta, para) | ~7.40 - 7.50 | Multiplet (m) |
| -OCH₃ (Ester) | ~3.90 | Singlet (s) |
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, allowing for a complete carbon count and assignment.
The most downfield signal is typically the carbonyl carbon of the ester group, expected around δ 165 ppm. rsc.org The carbons of the thiazole ring have characteristic shifts, with C2 (bearing the ester) and C4 (bearing the phenyl group) being significantly deshielded. In substituted thiazoles, these carbons can appear in the δ 135-165 ppm range. nih.gov The phenyl group carbons will produce a set of signals in the aromatic region (δ 125-135 ppm), with the ipso-carbon (attached to the thiazole) having a distinct shift. The methyl ester carbon is the most upfield signal, typically appearing around δ 52 ppm. rsc.org
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
|---|---|
| C=O (Ester) | ~165 |
| Thiazole-C2 | ~164 |
| Thiazole-C4 | ~135 |
| Thiazole-C5 | ~115 |
| Phenyl-C (ipso) | ~132 |
| Phenyl-C (aromatic) | ~127-130 |
| -OCH₃ (Ester) | ~52 |
While one-dimensional NMR provides chemical shift information, two-dimensional (2D) NMR experiments are crucial for confirming the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the thiazole H5 signal to the thiazole C5 signal, the aromatic proton signals to their respective phenyl carbons, and the methyl ester proton signal to the methyl carbon signal.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds, providing a characteristic fingerprint of the functional groups present.
The FT-IR spectrum of this compound displays several key absorption bands that confirm the presence of its main functional groups. The most prominent feature is the strong absorption from the carbonyl (C=O) stretch of the ester group, which is expected in the region of 1700-1725 cm⁻¹. The C=N stretching vibration of the thiazole ring typically appears around 1610 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from the phenyl ring are observed in the 1450-1600 cm⁻¹ range. The C-O stretching of the ester group will show strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching can be seen above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. nih.govmdpi.com
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch (-CH₃) | 2950 - 2990 | Medium-Weak |
| C=O Stretch (Ester) | 1700 - 1725 | Strong |
| C=N Stretch (Thiazole) | ~1610 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Variable |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the symmetric breathing modes of the phenyl and thiazole rings would be particularly prominent in the Raman spectrum. rsc.org The C=C and C=N stretching vibrations also give rise to strong Raman signals. This technique is especially useful for analyzing the skeletal vibrations of the heterocyclic and aromatic rings, providing a more complete vibrational profile of the molecule when used in conjunction with FT-IR. rsc.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for elucidating the structure of novel compounds. By ionizing molecules and separating them based on their mass-to-charge ratio (m/z), MS provides precise molecular weight information and valuable insights into the compound's fragmentation patterns, which aids in structural confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the determination of the molecular weight of the intact molecule with minimal fragmentation. In the analysis of this compound, ESI-MS is employed to confirm the molecular ion.
The fragmentation of organic compounds in mass spectrometry is governed by the stability of the resulting fragment ions. Common fragmentation pathways include alpha-cleavage (cleavage of a bond adjacent to a functional group), McLafferty rearrangement, and the loss of small neutral molecules. libretexts.orgthieme-connect.de For esters, characteristic fragmentation involves cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org
In the context of this compound, the expected fragmentation in ESI-MS would involve the initial protonation of the molecule to form [M+H]⁺. Subsequent fragmentation could lead to the loss of the methoxy (B1213986) group (-OCH₃) from the ester functionality or cleavage within the thiazole ring. While specific ESI-MS data for this exact compound is not detailed in the provided search results, general principles of ester fragmentation can be applied. libretexts.org
Table 1: Predicted ESI-MS Fragmentation of this compound
| Fragment Ion | m/z (calculated) | Proposed Structure/Loss |
| [M+H]⁺ | 220.04 | Protonated molecular ion |
| [M-OCH₃]⁺ | 189.02 | Loss of the methoxy group |
| [M-COOCH₃]⁺ | 161.03 | Loss of the carbomethoxy group |
This table is predictive and based on general fragmentation patterns of similar structures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
For this compound (C₁₁H₉NO₂S), the exact mass can be calculated with high precision. HRMS analysis would confirm this exact mass, providing unambiguous evidence for the compound's elemental composition. For instance, a study on 4-phenylthiazole (B157171) derivatives utilized a Thermo Scientific Q Exactive Focus Orbitrap LC-MS/MS System for HRMS analysis to confirm the structures of their synthesized compounds. nih.gov Although the specific data for this compound is not provided, the methodology is directly applicable.
Table 2: HRMS Data for this compound
| Ion Formula | Calculated m/z | Observed m/z | Difference (ppm) |
| [C₁₁H₉NO₂S + H]⁺ | 220.0427 | Data not available | Data not available |
This table illustrates the type of data obtained from HRMS. The "Observed m/z" and "Difference (ppm)" would be determined experimentally.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's structure in the solid state.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the gold standard for structural elucidation. By diffracting X-rays through a single crystal of the compound, a unique diffraction pattern is obtained, which can be mathematically reconstructed to generate a detailed model of the atomic arrangement.
While the specific crystal structure of this compound is not available in the provided search results, studies on similar 4-phenylthiazole derivatives have been conducted using this technique. For example, the crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and its bromo-substituted analog were determined using synchrotron single-crystal X-ray diffraction. researchgate.net These studies reveal key structural features, such as the planarity of the thiazole ring and the dihedral angles between the thiazole and phenyl rings. researchgate.net Such information is critical for understanding the molecule's conformation and potential for intermolecular interactions. A study on 5-carbamoyl-4-methylthio-2-phenyl-1,3-thiazin-6-one also utilized single-crystal X-ray diffraction to confirm its structure. rsc.org
Table 3: Representative Crystallographic Data for a Phenylthiazole Derivative
| Parameter | Value | Reference |
| Crystal system | e.g., Monoclinic | researchgate.net |
| Space group | e.g., P2₁/c | researchgate.net |
| a (Å) | Data not available | |
| b (Å) | Data not available | |
| c (Å) | Data not available | |
| α (°) | Data not available | |
| β (°) | Data not available | |
| γ (°) | Data not available | |
| V (ų) | Data not available | |
| Z | Data not available |
This table is a template representing the type of data obtained from a single-crystal X-ray diffraction study, with example data points from a related structure. researchgate.net
Analysis of Intermolecular Interactions (e.g., C-H···S/N/O/π contacts, π-π Stacking)
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in determining the crystal packing and can influence the physical properties of the solid.
In the crystal lattice of phenylthiazole derivatives, several types of intermolecular interactions are expected:
C-H···S/N/O Interactions: These are weak hydrogen bonds where a carbon-bound hydrogen atom interacts with a lone pair of electrons on a sulfur, nitrogen, or oxygen atom. In the crystal structure of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, N—H⋯S and C—H⋯O hydrogen bonds are observed, which mediate the formation of hydrogen-bonded layers. researchgate.net
π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions, where the electron clouds of the rings overlap. These interactions are a significant organizing force in the crystal packing of many aromatic compounds. rsc.orgnih.gov The nature of these interactions can vary, from face-to-face to edge-to-face arrangements, and they are critical in stabilizing the crystal structure. scirp.org Theoretical and experimental studies have demonstrated the importance of π-π stacking in various heterocyclic systems, including those containing oxadiazole and indole (B1671886) rings. nih.govnih.gov
Table 4: Common Intermolecular Interactions in Phenylthiazole Crystal Structures
| Interaction Type | Description | Potential Atoms Involved |
| C-H···S | Weak hydrogen bond | Phenyl C-H and Thiazole S |
| C-H···N | Weak hydrogen bond | Phenyl C-H and Thiazole N |
| C-H···O | Weak hydrogen bond | Phenyl/Thiazole C-H and Carbonyl O |
| π-π Stacking | Overlap of π-orbitals | Phenyl ring and Thiazole ring |
Mechanistic Investigations and Reactivity Profiles of Methyl 4 Phenylthiazole 2 Carboxylate
Reaction Mechanisms in Thiazole (B1198619) Ring Formation (e.g., Hantzsch Reaction Mechanism)
The formation of the 4-phenylthiazole (B157171) ring system is classically achieved through the Hantzsch thiazole synthesis. This multicomponent reaction is a cornerstone in heterocyclic chemistry for constructing the thiazole core. The general mechanism involves the condensation of an α-halocarbonyl compound with a thioamide.
In the context of synthesizing the parent scaffold of Methyl 4-phenylthiazole-2-carboxylate, the key reactants would be a thioamide and an appropriate α-halocarbonyl derivative. For instance, the closely related isomer, 2-phenylthiazole-4-carboxylic acid methyl ester, can be synthesized by refluxing thiobenzamide (B147508) with methyl bromopyruvate. chemicalbook.com The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization via dehydration, leading to the formation of the aromatic thiazole ring.
The Hantzsch synthesis for thiazoles can be summarized in the following steps:
Nucleophilic Attack: The sulfur atom of the thioamide attacks the carbon bearing the halogen in the α-halo-ketone.
Intermediate Formation: Formation of a hydroxythiazoline intermediate after cyclization.
Dehydration: Elimination of a water molecule from the intermediate to yield the final, stable aromatic thiazole ring.
A similar strategy is employed in the synthesis of related thiazoles, such as the reaction between ethyl 2-chloroacetoacetate and a thioamide, which proceeds by heating the components in ethanol. nih.gov This robust reaction pathway highlights the efficiency of the Hantzsch synthesis in creating substituted thiazole frameworks.
| Reactant Type | Role in Reaction | Example Compound | Source |
|---|---|---|---|
| Thioamide | Provides S-C-N fragment | Thiobenzamide | chemicalbook.com |
| α-Halocarbonyl | Provides C-C fragment and electrophilic center | Methyl bromopyruvate | chemicalbook.com |
| α-Halo-β-ketoester | Provides C-C fragment for substituted thiazoles | Ethyl 2-chloroacetoacetate | nih.gov |
Photochemical Reactivity and Photoisomerization Pathways of Phenylthiazole Derivatives
The photochemical behavior of thiazole derivatives is an area of significant interest, particularly due to their inclusion in photosensitizing agents. nih.gov The phototransformation of benzothiazole (B30560) derivatives, for example, is highly dependent on factors such as the polarity of the solvent, the presence of oxygen, and the excitation energy of the irradiation. researchgate.net The structure of substituents on the benzothiazole skeleton plays a crucial role in determining the final composition of the reaction mixture upon irradiation. researchgate.net
In the presence of an electron acceptor like carbon tetrachloride, the absorption of UV radiation by benzothiazole derivatives can trigger a variety of reactions, leading to photodegradation and the formation of different products. researchgate.net While specific studies on the photoisomerization pathways of this compound are not extensively documented, the general behavior of related systems suggests a potential for complex photochemical transformations. Thiazole-containing phthalocyanines have been investigated for their photosensitizing properties, with their stability and singlet oxygen quantum yields being key parameters of interest. nih.gov The stability of these compounds under irradiation is moderate, which allows them to be considered as potential photosensitizer candidates. nih.gov
Reactivity of the Carboxylate Group and its Derivatives
The methyl carboxylate group at the 2-position of the thiazole ring is a primary site for chemical modification through nucleophilic acyl substitution reactions. masterorganicchemistry.com This functional group can be readily converted into other functionalities such as carboxylic acids, amides, and hydrazides.
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-phenylthiazole-2-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, a process known as saponification. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydroxide (B78521) ion to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to form the carboxylic acid, which is subsequently deprotonated by the base to yield the carboxylate salt. masterorganicchemistry.com Acidification in a separate workup step is required to obtain the neutral carboxylic acid. masterorganicchemistry.com
This transformation is well-established for various ester-containing heterocycles. For example, a common procedure involves heating the ester under reflux with sodium hydroxide in a mixture of methanol (B129727) and water. chemspider.com Similarly, ethyl 2-acetylaminothiazole-4-carboxylate has been successfully hydrolyzed using lithium hydroxide monohydrate in a tetrahydrofuran (B95107) (THF) and water solvent system. google.com
The methyl carboxylate group serves as a precursor for the synthesis of amides and hydrazides, which are important intermediates in medicinal chemistry.
Amidation: The conversion to an amide (carboxamide) typically proceeds by first hydrolyzing the ester to the carboxylic acid, activating the acid (e.g., by converting it to an acyl chloride), and then reacting it with a desired amine. google.com The synthesis of various 2-phenylthiazole-4-carboxamide (B13865131) derivatives has been reported as a strategy for developing potential anticancer agents, underscoring the importance of this transformation. nih.gov
Hydrazinolysis: The direct reaction of the ester with hydrazine (B178648) hydrate (B1144303) is an efficient method to produce the corresponding carbohydrazide. This reaction is demonstrated in the synthesis of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, where the ethyl ester is heated with hydrazine hydrate in ethanol. nih.gov The resulting hydrazide is a valuable synthon for preparing more complex molecules, such as hydrazones. nih.gov The stability of the hydrazide intermediate is crucial for subsequent reactions. researchgate.net
| Transformation | Reagents | Solvent | Conditions | Product | Source |
|---|---|---|---|---|---|
| Saponification | Lithium Hydroxide (LiOH·H₂O) | THF/Water | Room Temperature | Carboxylic Acid | google.com |
| Saponification | Sodium Hydroxide (NaOH) | Methanol/Water | Reflux | Carboxylic Acid | chemspider.com |
| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol | Heating on water bath | Carbohydrazide | nih.gov |
Electrophilic and Nucleophilic Substitution on the Thiazole and Phenyl Rings
The presence of two aromatic rings, the phenyl group and the thiazole ring, allows for substitution reactions, though their reactivity differs significantly.
Electrophilic Substitution: The thiazole ring is an electron-deficient heterocycle, making it generally unreactive towards electrophilic aromatic substitution (EAS). Conversely, the phenyl ring readily undergoes EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. youtube.comyoutube.com The thiazole substituent on the phenyl ring acts as a deactivating group, directing incoming electrophiles primarily to the meta position. This is a common characteristic of heterocyclic substituents on a benzene (B151609) ring. youtube.com
Nucleophilic Substitution: The electron-deficient nature of the thiazole ring makes it a candidate for nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups like the carboxylate at the C2 position. While the leaving group is typically a halide, the displacement of other groups is possible under certain conditions. For example, studies on 3-nitropyridine-4-carboxylate show that a nitro group can be successfully displaced by various nucleophiles. researchgate.net This suggests that nucleophilic attack on the thiazole ring of this compound could be a viable reaction pathway, potentially leading to substitution at the C5 position if a suitable leaving group were present. Kinetic studies on related 2-amino-4-arylthiazoles further inform the understanding of the nucleophilic character of the thiazole system. cu.edu.eg
Exploration of Other Reaction Pathways and Transformations
Beyond the fundamental reactions, the scaffold of this compound is a platform for developing novel compounds with specific biological activities. A significant area of exploration involves the synthesis of diverse libraries of derivatives for pharmacological screening.
The carboxylate group is a key handle for such modifications. For instance, a variety of 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target in cancer therapy. nih.gov Similarly, substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and tested as cytotoxic agents. nih.gov These studies often involve creating a range of amide products by reacting the parent acid with different amines to establish structure-activity relationships.
Furthermore, the phenyl ring offers another site for modification. While not a direct reaction of the title compound, related phenylthiazole structures can be modified using cross-coupling reactions. For example, the Suzuki coupling reaction has been used on alkynylphenylthiazoles to introduce new substituents, thereby tuning the compound's physicochemical properties for improved pharmacokinetic profiles. nih.gov This indicates that if the phenyl group were functionalized with a halogen, it could serve as a handle for introducing a wide array of substituents via modern cross-coupling methodologies.
Computational Chemistry and Theoretical Studies on Methyl 4 Phenylthiazole 2 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-phenylthiazole-2-carboxylate, DFT calculations are instrumental in determining its fundamental electronic and structural characteristics.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For molecules with rotatable bonds, such as the one connecting the phenyl and thiazole (B1198619) rings in this compound, this process also involves conformation analysis to find the lowest energy conformer.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value | Description |
| Bond Lengths (Å) | ||
| C(phenyl)-C(thiazole) | ~1.48 Å | Length of the single bond connecting the two ring systems. |
| C=N (thiazole) | ~1.37 Å | Double bond character within the thiazole ring. |
| C-S (thiazole) | ~1.72 Å | Carbon-sulfur bond lengths in the heterocyclic ring. |
| C=O (carboxylate) | ~1.21 Å | Carbonyl double bond length. |
| Bond Angles (°) | ||
| C-C-N (thiazole) | ~115° | Angle within the five-membered thiazole ring. |
| C(phenyl)-C(thiazole)-S | ~125° | Angle defining the orientation of the phenyl group relative to the thiazole. |
| Dihedral Angle (°) | ||
| Phenyl-Thiazole | ~30-50° | The twist angle between the planes of the phenyl and thiazole rings. |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties.
For this compound, the HOMO is typically localized over the electron-rich phenyl and thiazole rings, which act as the primary electron-donating regions. The LUMO, conversely, is often centered on the electron-withdrawing methyl carboxylate group and the thiazole ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. DFT calculations have been used to establish that for some biologically active molecules, significant activity is associated with more stabilized LUMO orbitals. nih.gov Analysis of these orbitals helps predict how the molecule will interact with other species, for instance, as an electrophile or nucleophile.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ~ -2.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Ionization Potential (I) | ~ 6.5 eV | Estimated from HOMO energy (-E_HOMO); energy required to remove an electron. |
| Electron Affinity (A) | ~ 2.0 eV | Estimated from LUMO energy (-E_LUMO); energy released when an electron is added. |
| Chemical Hardness (η) | ~ 2.25 eV | Calculated as (I-A)/2; measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ~ 2.8 eV | Measures the propensity of the species to accept electrons. |
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms can be performed. For instance, experimental ¹H NMR data for this compound shows characteristic signals, including a singlet for the methyl protons at approximately 3.96 ppm and multiplets for the phenyl protons between 7.40 and 8.03 ppm. unipr.it DFT calculations can reproduce these shifts, helping to assign specific peaks to individual atoms within the molecule.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a molecule might inhibit an enzyme or bind to a receptor.
A detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. For a molecule like this compound, these interactions typically include:
Hydrogen Bonding: The nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors. They can form crucial hydrogen bonds with amino acid residues in the protein's active site, such as asparagine, serine, or tryptophan. nih.gov These directional interactions are often key to high binding affinity.
Aromatic and Hydrophobic Interactions: The phenyl ring is well-suited for engaging in π-π stacking or T-shaped π-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. researchgate.net Furthermore, the phenyl group and the hydrocarbon portions of the molecule contribute to hydrophobic interactions, burying the ligand in non-polar regions of the active site and displacing water molecules. nih.govresearchgate.net
Table 3: Common Interacting Residues for Thiazole-Based Ligands in Protein Binding Pockets
| Interaction Type | Potential Interacting Residues | Role of this compound |
| Hydrogen Bonding | Asparagine (Asn), Tryptophan (Trp), Serine (Ser), Histidine (His) | Thiazole Nitrogen (acceptor), Carbonyl Oxygen (acceptor) |
| π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Phenyl Ring, Thiazole Ring |
| Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) | Phenyl Ring, Methyl Group |
| Electrostatic (Ion) | Zinc (Zn²⁺) or other metal cofactors | Carbonyl Oxygen (coordination) |
Molecular Dynamics (MD) Simulations for System Stability and Dynamics
Molecular dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. wikipedia.orgmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system, offering insights into conformational changes and stability. wikipedia.orgmdpi.com This technique is a computational "microscope" that allows researchers to investigate molecular motions and interactions at an atomic level. nih.gov
Conformational Dynamics and Stability of Molecular Systems
Despite the power of this technique, a specific conformational analysis of this compound using molecular dynamics simulations is not available in the public literature based on the performed searches.
Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its counterpart, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular methods for estimating the binding free energy of a ligand to a macromolecule. nih.govnih.gov These "end-point" methods calculate the free energy difference between the bound and unbound states by combining molecular mechanics energies with continuum solvation models. nih.govresearchgate.net The binding free energy (ΔG_bind) is typically calculated using a thermodynamic cycle, which breaks down the calculation into gas-phase molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_sol), and conformational entropy (-TΔS). ambermd.org
These methods are considered more accurate than typical docking scores and less computationally intensive than alchemical free energy calculations. nih.gov The accuracy of MM/PBSA and MM-GBSA can be sensitive to various parameters, including the choice of force field, atomic charges, and the dielectric constant used in the calculations. nih.govpkusz.edu.cn
Detailed research findings from MM/PBSA or MM-GBSA calculations specifically for this compound interacting with a target are not present in the available search results.
Table 1: Illustrative Binding Free Energy Components (Hypothetical)
This table illustrates the typical components calculated in an MM/PBSA or MM-GBSA study. No experimental or calculated data for this compound is currently available.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy (ΔE_vdW) | Data not available |
| Electrostatic Energy (ΔE_elec) | Data not available |
| Polar Solvation Energy (ΔG_pol) | Data not available |
| Non-polar Solvation Energy (ΔG_np) | Data not available |
| Total Binding Free Energy (ΔG_bind) | Data not available |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are crucial in drug discovery for predicting the activity of new chemical entities. mdpi.com
Development of Predictive Models Based on Structural Features
QSAR models are built by correlating molecular descriptors (which represent the structural, physical, or chemical properties of molecules) with their experimentally determined biological activities. mdpi.com These models, once validated, can be used to screen virtual libraries of compounds to identify potential leads with desired activities, thereby saving significant resources in the early stages of drug development. The reliability and predictive power of QSAR models are assessed through various internal and external validation techniques.
No specific QSAR models have been developed or published for a series of compounds focused on the this compound scaffold based on the conducted searches.
Comparative Molecular Field Analysis (CoMFA) and CoMSIA Approaches
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques. They generate predictive models by correlating the biological activity of a set of molecules with their 3D molecular properties, represented as fields. For CoMFA, these are typically steric and electrostatic fields, while CoMSIA includes additional fields like hydrophobic, and hydrogen bond donor/acceptor fields. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.
Literature detailing CoMFA or CoMSIA studies specifically involving this compound as part of the training or test set could not be found in the provided search results.
Table 2: Example 3D-QSAR Model Statistical Parameters (Hypothetical)
This table shows typical statistical metrics used to validate 3D-QSAR models. No such model for this compound was found.
| Parameter | Description | Value |
| q² | Cross-validated correlation coefficient | Data not available |
| r² | Non-cross-validated correlation coefficient | Data not available |
| r²_pred | Predictive correlation coefficient for test set | Data not available |
| F-statistic | Measure of model's statistical significance | Data not available |
| Standard Error | Measure of the predictive error | Data not available |
Structure Activity Relationship Sar Principles for Methyl 4 Phenylthiazole 2 Carboxylate Analogues in Molecular Recognition
Impact of Substituent Electronic Properties on Molecular Interactions
The electronic nature of substituents on the phenyl ring of Methyl 4-phenylthiazole-2-carboxylate analogues plays a crucial role in modulating their molecular interactions. The distribution of electron density within the molecule can significantly influence its ability to interact with the electrostatic environment of a binding site.
Research on related 4-phenylthiazole (B157171) structures has shown that the introduction of electron-donating groups (EDGs) on the aromatic ring is generally well-tolerated and can be beneficial for activity. For instance, in a series of 4-phenylthiazole-based dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), analogues with electron-donating substituents at the ortho, meta, and para positions of the phenyl ring retained potent inhibitory activity. nih.gov This suggests that increased electron density on the phenyl ring may enhance favorable interactions, such as π-π stacking or cation-π interactions, within the enzyme's active site.
Conversely, the effect of electron-withdrawing groups (EWGs) can be more complex and context-dependent. In a study of 2-phenylthiazole-4-carboxamide (B13865131) derivatives as potential anticancer agents, a 3-fluoro substituent, which is an electron-withdrawing group, resulted in good cytotoxic activity. nih.gov This indicates that in certain biological targets, reducing the electron density at specific positions of the phenyl ring can be advantageous, possibly by enhancing interactions with electron-deficient regions of the binding pocket or by altering the pKa of nearby functional groups.
The following table summarizes the observed effects of different electronic substituents on the activity of 4-phenylthiazole analogues:
| Substituent | Position | Electronic Effect | Observed Impact on Activity |
| Methyl | para | Electron-donating | Potent dual inhibition of sEH and FAAH nih.gov |
| Methoxy (B1213986) | 4- (para) | Electron-donating | Improved activity against Caco-2 cancer cells nih.gov |
| Methoxy | 2- (ortho) | Electron-donating | Maintained high activity against HT-29 and T47D cancer cells nih.gov |
| Fluoro | 3- (meta) | Electron-withdrawing | Good cytotoxic activity profile against multiple cancer cell lines nih.gov |
These findings underscore the importance of tuning the electronic landscape of the phenyl ring to achieve optimal molecular recognition. The specific electronic requirements will ultimately depend on the unique electrostatic characteristics of the target binding site.
Steric Effects of Substituents on Binding Site Complementarity
The size and shape of a molecule, dictated by the steric bulk of its constituent atoms and groups, are critical determinants of its ability to fit within a binding site. For analogues of this compound, steric hindrance can either prevent or promote effective binding, depending on the topology of the molecular target.
The introduction of bulky substituents can have a profound impact on binding affinity. If a substituent is too large, it may collide with the amino acid residues lining the binding pocket, leading to a significant loss of activity. Conversely, a strategically placed bulky group can sometimes enhance binding by occupying a previously unfilled hydrophobic pocket within the active site.
The table below illustrates how steric factors can influence the activity of 4-phenylthiazole analogues:
| Target | Observation | Implication for Binding Site |
| FAAH | Overall 3D shape is very important for potent inhibition. | Suggests a more restricted size of the binding pocket compared to sEH. nih.gov |
| sEH | Tolerates a wider range of substituents on the phenyl ring. | Suggests a more accommodating and less sterically hindered binding pocket. nih.gov |
Therefore, the rational design of this compound analogues must carefully consider the steric impact of any modifications to ensure optimal fit and complementarity with the target binding site.
Role of Hydrogen Bonding Networks in Modulating Molecular Recognition
Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to the specificity of molecular recognition in biological systems. The thiazole (B1198619) ring and the carboxylate group of this compound provide potential hydrogen bond donor and acceptor sites, allowing its analogues to form intricate hydrogen bonding networks with their biological targets.
The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the oxygen atoms of the ester group are also potential acceptors. If the ester were hydrolyzed to a carboxylic acid, it could also serve as a hydrogen bond donor. The presence of other functional groups on the scaffold can further expand the possibilities for hydrogen bonding.
In a related crystal structure of a methyl benzothiazole (B30560) carboxylate derivative, a complex three-dimensional network supported predominantly by hydrogen bonds was observed. nih.gov These included N—H⋯O, O—H⋯O, and N—H⋯N interactions, demonstrating the capacity of the thiazole and carboxylate moieties to participate in multiple hydrogen bonding arrangements. nih.gov The formation of these networks is crucial for stabilizing the ligand-receptor complex and contributes significantly to binding affinity and selectivity.
The ability of a molecule to form specific hydrogen bonds can be the deciding factor in its biological activity. For instance, the imidazole-2-carboxamide scaffold has been investigated for its ability to form hydrogen-bonded complexes with DNA bases, acting as a "universal reader". nih.gov This highlights the power of strategically placed hydrogen bond donors and acceptors in achieving specific molecular recognition tasks.
The potential hydrogen bonding interactions for a generic this compound analogue are summarized below:
| Functional Group | Potential Role in Hydrogen Bonding |
| Thiazole Nitrogen | Hydrogen Bond Acceptor |
| Ester Carbonyl Oxygen | Hydrogen Bond Acceptor |
| Ester Ether Oxygen | Hydrogen Bond Acceptor |
| Substituents on Phenyl Ring (e.g., -OH, -NH2) | Hydrogen Bond Donor/Acceptor |
The precise geometry and strength of these hydrogen bonds will dictate the orientation of the molecule within the binding site and are a key focus in the rational design of new analogues.
Influence of Lipophilicity and Polarity on Molecular Recognition and Distribution
The balance between a molecule's lipophilicity (affinity for non-polar environments) and polarity (affinity for polar environments) is a critical factor that influences not only its direct interactions with a binding site but also its broader pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For this compound analogues, modulating lipophilicity and polarity is a key strategy for optimizing both molecular recognition and drug-like properties.
Lipophilicity, often quantified by the partition coefficient (logP), affects a molecule's ability to cross biological membranes and to engage with hydrophobic pockets in a protein target. Increasing lipophilicity, for example by adding alkyl or aryl substituents, can enhance binding to hydrophobic sites. However, excessive lipophilicity can lead to poor aqueous solubility, non-specific binding to other proteins and tissues, and rapid metabolism.
Polarity, on the other hand, is governed by the presence of polar functional groups that can engage in hydrogen bonding and other dipole-dipole interactions. Increased polarity generally improves aqueous solubility and can enhance binding to polar regions of a target.
The SAR of 4-phenylthiazole analogues provides insights into the interplay of lipophilicity and polarity. The introduction of a methyl group (increases lipophilicity) or a methoxy group (increases polarity and provides a hydrogen bond acceptor) on the phenyl ring can lead to potent activity, indicating that different binding sites have different requirements for these properties. nih.govnih.gov A fluoro substituent, which increases polarity and can participate in specific interactions, also proved beneficial in some cases. nih.gov
The following table illustrates how different substituents can modulate the lipophilicity and polarity of the 4-phenylthiazole scaffold:
| Substituent | General Effect on Lipophilicity | General Effect on Polarity |
| Methyl (-CH3) | Increase | Decrease |
| Methoxy (-OCH3) | Minor Increase | Increase |
| Fluoro (-F) | Minor Increase | Increase |
Optimizing the lipophilicity and polarity of this compound analogues is a balancing act. The goal is to achieve sufficient affinity for the target through favorable hydrophobic and polar interactions while maintaining acceptable physicochemical properties for bioavailability and distribution.
Conformational Flexibility and its Implications for Molecular Recognition
Molecules are not static entities but exist as an ensemble of different conformations. The ability of a molecule to adopt a specific three-dimensional arrangement to fit into a binding site is a key aspect of molecular recognition. The conformational flexibility of this compound and its analogues can have significant implications for their biological activity.
The primary sources of conformational flexibility in this scaffold are the rotatable bonds, particularly the bond connecting the phenyl and thiazole rings, and the bond connecting the thiazole ring to the carboxylate group. Rotation around these bonds allows the molecule to adopt different spatial arrangements of its key functional groups.
In the crystal structure of a related benzothiazole carboxylate, slight rotations around the bond connecting the carboxylate group to the ring were observed, indicating a degree of conformational adaptability. nih.gov Furthermore, different orientations of a flexible morpholine (B109124) substituent were seen in the same crystal structure, highlighting how different parts of the molecule can adopt various conformations. nih.gov
Conformational flexibility can be a double-edged sword. A highly flexible molecule may be able to adapt to a wider range of binding sites, but this comes at an entropic cost upon binding, as the molecule becomes locked into a single conformation. A more rigid molecule, on the other hand, may have a lower entropic penalty upon binding but may not be able to adopt the optimal conformation for a given target.
The implications of conformational flexibility for molecular recognition are summarized below:
| Aspect of Flexibility | Implication for Molecular Recognition |
| Rotation of Phenyl-Thiazole Bond | Allows for optimal positioning of the phenyl ring within a hydrophobic pocket. |
| Rotation of Thiazole-Carboxylate Bond | Enables the carboxylate group to form optimal hydrogen bonds with the target. |
| Flexible Substituents | Can explore different regions of the binding site to find favorable interactions. |
| Overall Rigidity | A more pre-organized, rigid analogue may exhibit higher affinity due to a lower entropic penalty upon binding. |
Understanding and controlling the conformational preferences of this compound analogues is a sophisticated strategy for enhancing their binding affinity and selectivity.
Rational Design Principles for Optimizing Molecular Interactions
The rational design of potent and selective ligands is a cornerstone of modern drug discovery. By integrating the SAR principles discussed in the preceding sections, a set of design strategies can be formulated to optimize the molecular interactions of this compound analogues.
A key principle is the iterative process of design, synthesis, and testing. Initial lead compounds are systematically modified to probe the chemical space around the core scaffold. The results of these modifications then inform the next round of design.
Based on the available data for related thiazole derivatives, several rational design principles can be proposed:
Targeted Substitution on the Phenyl Ring: The phenyl ring is a prime location for modification. Based on the target's characteristics, one can introduce either electron-donating or electron-withdrawing groups to fine-tune electronic interactions. The size and shape of the substituents should also be chosen to match the steric constraints of the binding pocket. nih.govnih.gov
Bioisosteric Replacement: The ester group of this compound can be replaced with other functional groups (bioisosteres) that have similar steric and electronic properties but may offer advantages in terms of metabolic stability or hydrogen bonding capacity. For example, replacing the ester with an amide could introduce a hydrogen bond donor.
Conformational Constraint: If a specific conformation is found to be optimal for binding, the molecule can be made more rigid to lock it into this "bioactive" conformation. This can be achieved by introducing cyclic structures or other conformationally restricting elements. This reduces the entropic penalty of binding and can lead to higher affinity.
The following table outlines some rational design strategies for optimizing the molecular interactions of this class of compounds:
| Design Strategy | Rationale | Example |
| Phenyl Ring Substitution | Modulate electronic and steric properties for optimal fit. | Introduction of methoxy or fluoro groups. nih.gov |
| Functional Group Modification | Enhance hydrogen bonding or improve metabolic stability. | Conversion of the ester to a carboxamide. |
| Conformational Restriction | Reduce entropic penalty upon binding and increase affinity. | Incorporating the phenyl and thiazole rings into a larger, rigid ring system. |
| Balancing Multiple Activities | For multi-target ligands, substituents must be chosen to satisfy the requirements of all targets. | Fine-tuning substituents on the 4-phenylthiazole moiety to achieve dual inhibition of sEH and FAAH. nih.gov |
By applying these principles, medicinal chemists can navigate the complex landscape of molecular interactions to design this compound analogues with superior potency, selectivity, and drug-like properties.
Advanced Chemical and Materials Science Applications of Thiazole Carboxylates
Utilization as Chemical Building Blocks and Intermediates for Complex Molecular Architectures
Methyl 4-phenylthiazole-2-carboxylate and its corresponding carboxylic acid are versatile chemical building blocks in organic synthesis. The thiazole (B1198619) ring system is a desirable feature in medicinal chemistry and materials science, and this compound provides a convenient starting point for introducing this moiety. nih.gov The ester and the phenyl group can be readily modified, allowing for the construction of diverse and complex molecular architectures.
Researchers have utilized this scaffold to synthesize a range of more complex derivatives. For instance, the carboxylic acid form (4-phenylthiazole-2-carboxylic acid) can be prepared from the methyl ester and then coupled with various amines to form amide derivatives. google.com This is a common strategy for creating libraries of compounds for biological screening. One study reported the synthesis of 2-phenylthiazole-4-carboxamide (B13865131) derivatives as potential anticancer agents, demonstrating the role of the core structure as a template for drug design. google.com
Furthermore, the core thiazole structure can be built upon through reactions like the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone. nih.gov Modifications of the starting materials allow for the synthesis of a wide array of substituted thiazole carboxylates. For example, treating appropriate thioamide derivatives with methyl α-chloroacetoacetate yields various methyl thiazole esters, which can then undergo further reactions, such as bromination, to create even more complex intermediates. nih.gov The synthesis of 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren (B193786) pivoxil, from a thiazole carboxylic acid chloride highlights the industrial relevance of these compounds as synthetic intermediates. rsc.org
Table 1: Examples of Complex Molecules Synthesized from Phenylthiazole Carboxylate Derivatives This table is interactive. You can sort and filter the data.
| Starting Material | Reagent(s) | Product Class | Application Area | Reference(s) |
|---|---|---|---|---|
| 4-Phenylthiazole-2-carboxylic acid | Various Amines / EDCI | Phenylthiazole Carboxamides | Medicinal Chemistry | google.comgoogle.comambeed.com |
| Thioamide derivatives | Methyl α-chloroacetoacetate | Substituted Methyl Thiazole Esters | Antiviral Research | nih.gov |
| 4-Methylthiazole-5-carboxylic acid chloride | H₂ / Pd/BaSO₄ | 4-Methyl-5-formylthiazole | Pharmaceutical Intermediate | rsc.org |
| 2-Aminothiazole-4-carboxylate | 1-Adamantanoyl chloride | 2-Acylaminothiazole Derivatives | Antimycobacterial Agents | nih.gov |
| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate | Thiazolyl-thiourea Derivatives | Synthetic Intermediates | nih.gov |
Role in Chiral Catalysis and Asymmetric Synthesis
The thiazole scaffold is of interest in the field of asymmetric synthesis. Thiazoline (a reduced form of thiazole) derivatives that possess a chiral center have found applications as chiral auxiliaries or as building blocks for constructing more complex chiral ligands used in asymmetric catalysis. googleapis.com While the broader class of thiazole-containing molecules is explored for these applications, specific documented examples of this compound itself being used directly as a chiral ligand or catalyst are limited in the reviewed literature. The primary focus in the literature tends to be on using such molecules as building blocks for larger, more complex chiral structures rather than as standalone catalysts. google.comgoogleapis.com
Applications in Materials Science and Technology
The electronic characteristics of the phenylthiazole moiety make it a valuable component in the development of advanced functional materials.
Thiazole-containing compounds are known to be integral components of some fluorescent dyes. google.com The thiazole ring is a heterocyclic system that can participate in extended π-conjugated systems, which is a common feature of fluorescent molecules. Derivatives of thiazole, including 4-phenylthiazole (B157171), are mentioned in patent literature as potential components in formulations for optical brighteners. google.comepo.orgnih.gov These agents function by absorbing ultraviolet light and re-emitting it as visible blue light, making materials appear whiter. For example, Thiazole Orange is a well-known fluorescent dye whose structure is based on a benzothiazole (B30560) ring linked to a quinoline. google.com However, while the general class of thiazole derivatives is recognized for these properties, specific photoluminescence data, such as excitation/emission spectra and quantum yields for this compound, are not extensively detailed in the surveyed scientific literature.
Thiazole and its derivatives are recognized as important building blocks for organic semiconductors. The thiazole ring is considered an electron-accepting heterocycle due to the presence of the electron-withdrawing imine (C=N) nitrogen atom. This property is crucial for creating n-type or ambipolar organic semiconductors, which are essential for a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells.
Research into thiazole-based organic semiconductors has shown that incorporating moieties like thiazole, bithiazole, and thiazolothiazole into small molecules and polymers can lead to high-performance electronic materials. For instance, a novel organic semiconductor based on a 4-phenylthiazol-2-yl moiety was synthesized and shown to have properties that make it a promising material for use in devices like OLEDs. google.com The electrical conductivity of this material increased with temperature, which is characteristic of a semiconductor. google.com The electron-accepting nature of the 4-phenylthiazole unit is a key contributor to these electronic properties. google.com
Table 2: Representative Thiazole-Based Organic Semiconductors This table is interactive. You can sort and filter the data.
| Compound Class | Key Structural Feature | Primary Application | Reference(s) |
|---|---|---|---|
| Thiazole-based polymers | Electron-accepting thiazole units | OFETs, Organic Solar Cells | |
| Thiazolothiazole-based molecules | Fused thiazole ring system | OFETs, Organic Solar Cells | |
| Benzobisthiazole-based polymers | Extended π-conjugated system | OFETs, Organic Solar Cells | |
| 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA) | Acceptor 4-phenylthiazole moiety | OLEDs, Optical Switching | google.com |
Precursors in Industrial Chemical Synthesis (e.g., Cysteine Production)
In industrial biotechnology, substituted thiazoles serve as important precursors for the synthesis of amino acids like L-cysteine. googleapis.com The process often involves the chemical or enzymatic transformation of the thiazole ring to yield the desired amino acid. Specifically, the biosynthesis of certain natural products involves the conversion of cysteine residues into thiazole heterocycles by a series of enzymatic reactions, demonstrating the natural link between these two chemical entities. In an industrial context, this process can be reversed. Substituted thiazoles can act as starting materials for the commercial production of L-cysteine, a process that may proceed through a 2-aminothiazoline-4-carboxylic acid intermediate. googleapis.com This application highlights the role of the thiazole core as a masked form of a cysteine-related structure, which can be revealed through subsequent chemical steps. While the closely related thiazolidine-4-carboxylate is also known to be an effective cysteine precursor, the use of aromatic thiazoles in this capacity is also established. google.comgoogleapis.com
Q & A
Q. How is chromatographic purity validated, and what thresholds are acceptable for publication?
- HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity.
- LC-MS confirms molecular ion peaks and absence of side products. Journals typically require ≥95% purity for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
